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Compound of Interest

Compound Name:
Methyl 4-amino-3-

(trifluoromethyl)benzoate

Cat. No.: B062053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound with

significant potential as a building block in medicinal chemistry and drug discovery. Its strategic

placement of an amino group, a trifluoromethyl moiety, and a methyl ester on a benzene ring

provides a versatile scaffold for the synthesis of complex molecular architectures. This

technical guide provides a comprehensive overview of the known properties, structure, and

potential applications of Methyl 4-amino-3-(trifluoromethyl)benzoate, with a focus on its

emerging role in the development of targeted protein degraders.

Chemical Structure and Properties
Methyl 4-amino-3-(trifluoromethyl)benzoate is a solid organic compound at room

temperature. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group,

can significantly influence the lipophilicity, metabolic stability, and binding affinity of parent

molecules, making this compound a valuable intermediate in pharmaceutical research.[1]

Chemical Identifiers:

IUPAC Name: methyl 4-amino-3-(trifluoromethyl)benzoate[2]
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CAS Number: 167760-75-0[2]

Molecular Formula: C₉H₈F₃NO₂[2]

InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N[2]

Canonical SMILES: COC(=O)C1=CC=C(N)C(C(F)(F)F)=C1[2]

Table 1: Physicochemical Properties of Methyl 4-amino-3-(trifluoromethyl)benzoate

Property Value Source

Molecular Weight 219.16 g/mol [3]

Physical Form Solid

Purity ≥98% (Commercially available) [4]

Storage Conditions

Keep in a dark place, under an

inert atmosphere, at room

temperature.

Note: Experimental values for melting point, boiling point, and solubility are not readily available

in the current literature. Predicted values can be calculated using computational models but

should be confirmed experimentally.

Spectroscopic Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 4-
amino-3-(trifluoromethyl)benzoate is not widely published. However, characteristic spectral

features can be predicted based on its structure.

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amino

group protons, and the methyl ester protons. The aromatic signals will be split due to

coupling between adjacent protons and potentially the trifluoromethyl group.

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the

aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic

quartet), and the methyl carbon of the ester.
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IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary

amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic

C-H and C=C stretching.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z

corresponding to the molecular weight of the compound (219.16). Fragmentation patterns

would likely involve the loss of the methoxy group or the entire ester functionality.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 4-amino-3-
(trifluoromethyl)benzoate is not extensively documented in readily accessible literature, a

common and effective method is the Fischer esterification of the corresponding carboxylic acid,

4-amino-3-(trifluoromethyl)benzoic acid.

Synthesis via Fischer Esterification
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the

synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate, methanol is used as both the

reactant and the solvent, with a strong acid catalyst such as sulfuric acid or thionyl chloride.

Figure 1: Synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate
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Synthesis Pathway

4-amino-3-(trifluoromethyl)benzoic acid

+ Methanol (excess)
+ Acid Catalyst (e.g., H₂SO₄)

Methyl 4-amino-3-(trifluoromethyl)benzoate

Reflux
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Esterification Workflow

Reaction

Work-up

Purification

Dissolve 4-amino-3-(trifluoromethyl)benzoic acid in excess methanol

Slowly add concentrated H₂SO₄

Reflux the mixture

Cool to room temperature

Neutralize with a weak base (e.g., NaHCO₃ solution)

Extract with an organic solvent (e.g., ethyl acetate)

Wash organic layer with brine

Dry over anhydrous Na₂SO₄

Concentrate under reduced pressure

Column chromatography or recrystallization

Characterize the pure product
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PROTAC Design

Warhead Ligand
(Derived from Methyl 4-amino-3-(trifluoromethyl)benzoate)

Linker

E3 Ligase Ligand
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PROTAC Synthesis Workflow

Methyl 4-amino-3-(trifluoromethyl)benzoate

Hydrolysis
(e.g., LiOH, H₂O/MeOH)

4-amino-3-(trifluoromethyl)benzoic acid

Amide coupling with linker

Linker-COOH

Amide coupling with E3 ligase ligand

Final PROTAC Molecule

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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